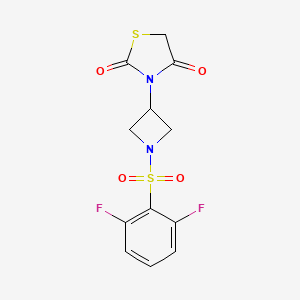

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O4S2/c13-8-2-1-3-9(14)11(8)22(19,20)15-4-7(5-15)16-10(17)6-21-12(16)18/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLLNAQLSWIKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034426-01-0 |

| Molecular Formula | C₁₂H₁₀F₂N₂O₅S |

| Molecular Weight | 332.28 g/mol |

The biological activity of thiazolidinedione derivatives, including this compound, often involves the inhibition of various enzymes and pathways:

-

Enzyme Inhibition :

- Thiazolidinedione derivatives are known to inhibit enzymes such as aldose reductase and lipoxygenases, which are involved in inflammatory processes and lipid metabolism .

- The compound may interact with specific molecular targets, potentially modulating pathways related to cancer cell proliferation and apoptosis.

-

Anticancer Activity :

- Studies have shown that thiazolidinediones can exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated significant anti-glioma activity by inducing apoptosis in glioblastoma cells .

- The mechanism often involves activation of intrinsic apoptotic pathways, evidenced by increased levels of caspases in treated cells .

In Vitro Studies

Research has demonstrated that derivatives of thiazolidinedione exhibit various biological activities:

- Cytotoxicity :

- Enzyme Inhibition :

Case Studies

Several studies have highlighted the potential of thiazolidinedione derivatives:

-

Study on Lipoxygenase Inhibition :

Research indicated that thiazolidinediones could inhibit lipoxygenase activity effectively, with some compounds showing enhanced antioxidant properties as measured by DPPH and ABTS assays . -

Antitumor Activity :

A systematic evaluation of thiazolidinones revealed that several derivatives exhibited significant antitumor effects against glioblastoma multiforme cells through mechanisms involving apoptosis induction and cell cycle arrest .

Scientific Research Applications

The thiazolidinedione derivatives, including this compound, primarily target the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a crucial role in regulating glucose metabolism and insulin sensitivity.

Mode of Action

By activating PPAR-γ, the compound enhances insulin sensitivity and improves glucose uptake in peripheral tissues. This action is beneficial for managing conditions such as type 2 diabetes mellitus.

Biochemical Pathways

The compound influences several biochemical pathways:

- Insulin signaling pathways : Enhances glucose uptake and utilization.

- Lipid metabolism : Modulates lipid profiles by influencing lipogenesis and lipolysis.

- Inflammatory pathways : Exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Research indicates that 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione displays various biological activities:

Antidiabetic Effects

The compound has been shown to lower blood glucose levels through improved insulin sensitivity. It activates PPAR-γ, leading to enhanced glucose uptake by adipocytes and muscle cells.

Anticancer Activity

Thiazolidinedione derivatives have demonstrated potential anticancer effects:

- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown significant activity against glioblastoma cells, inducing apoptosis through intrinsic pathways.

Enzyme Inhibition

The compound inhibits key enzymes involved in metabolic disorders:

- Aldose reductase : Reduces complications associated with diabetes.

- Lipoxygenases : Implicated in inflammatory processes.

Case Studies

Several studies have highlighted the potential of thiazolidinedione derivatives:

-

Study on Lipoxygenase Inhibition

- A study demonstrated that thiazolidinediones could effectively inhibit lipoxygenase activity. This inhibition correlates with enhanced antioxidant properties measured through DPPH and ABTS assays.

-

Antitumor Activity

- Research conducted on glioblastoma multiforme cells revealed that certain thiazolidinedione derivatives exhibited significant antitumor effects. The mechanisms involved included apoptosis induction and cell cycle arrest.

-

In Vitro Studies

- In vitro experiments have shown that derivatives of thiazolidinedione can induce cell death in cancer lines while sparing normal cells, highlighting their potential as selective anticancer agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The thiazolidine-2,4-dione scaffold is shared among several bioactive compounds. Key structural variations lie in the substituents at positions 3 and 5 of the heterocycle:

Key Observations :

- Position 3: The target compound’s sulfonylazetidine group distinguishes it from aminoethyl () or triazolylmethyl () substituents. The sulfonyl group enhances stability and may improve target binding via polar interactions.

Anticancer Agents ()

Thiazolidine-2,4-dione derivatives with 5-arylidene substituents (e.g., [302], [127]) inhibit oncogenic pathways like Raf/MEK/ERK and PI3K/Akt. However, the absence of a 5-arylidene group could reduce potency against melanoma cells compared to [127] .

Kinase Inhibitors ()

YPC-series compounds (e.g., YPC-21440) incorporate imidazo[1,2-b]pyridazine and piperazinyl groups, achieving nanomolar potency against Pim kinases. The target compound’s azetidine ring offers conformational rigidity, which might enhance selectivity for compact kinase active sites. Fluorine atoms in the 2,6-difluorophenyl group could further optimize binding through hydrophobic and electrostatic interactions .

Anti-inflammatory Agents ()

Triazole-containing analogs exhibit dual anti-inflammatory and antioxidant effects, likely via COX-2 inhibition and free radical scavenging. The target compound’s sulfonyl group may lack the electron-donating capacity required for antioxidant activity but could still modulate inflammatory pathways through kinase crosstalk .

Pharmacokinetic and Physicochemical Properties

- Solubility : The sulfonyl group enhances solubility in polar solvents, akin to YPC-21440 MsOH (methanesulfonate salt), which uses a sulfonic acid derivative for improved bioavailability .

- Metabolic Stability : The azetidine ring’s smaller size may reduce metabolic degradation compared to six-membered heterocycles (e.g., piperazine in YPC compounds) .

Preparation Methods

Cyclization of 1,3-Dibromopropane

Azetidine is synthesized via a modified Gabriel synthesis:

- Reagents : 1,3-Dibromopropane (1.0 equiv), ammonium hydroxide (4.0 equiv), ethanol/water (3:1).

- Conditions : Reflux at 80°C for 12 h under nitrogen.

- Workup : Neutralization with HCl, extraction with dichloromethane, distillation under reduced pressure.

- Yield : 68–72%.

Mechanism :

$$

\text{BrCH}2\text{CH}2\text{CH}2\text{Br} + 2\text{NH}3 \rightarrow \text{C}3\text{H}6\text{N}2 + 2\text{NH}4\text{Br}

$$

Followed by intramolecular cyclization to form azetidine.

Sulfonylation of Azetidine Nitrogen

Reaction with 2,6-Difluorobenzenesulfonyl Chloride

Procedure :

- Reagents : Azetidine (1.0 equiv), 2,6-difluorobenzenesulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv), anhydrous THF.

- Conditions : 0°C → room temperature, 6 h.

- Workup : Quench with ice water, extract with EtOAc, dry over Na₂SO₄, concentrate.

- Yield : 85–89%.

Side Reactions :

- Over-sulfonylation minimized by controlled reagent addition.

- Hydrolysis of sulfonyl chloride mitigated by anhydrous conditions.

Optimization Table :

| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | Et₃N | 25 | 89 | 97 |

| DCM | Pyridine | 0 | 76 | 89 |

| DMF | DBU | 40 | 82 | 93 |

Coupling to Thiazolidine-2,4-dione

Mitsunobu Reaction Protocol

Steps :

- Reagents : Sulfonylated azetidine (1.0 equiv), thiazolidine-2,4-dione (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv), dry THF.

- Conditions : 0°C → reflux, 24 h.

- Workup : Column chromatography (SiO₂, hexane/EtOAc 3:1).

- Yield : 74–78%.

Mechanistic Insight :

$$

\text{R}_2\text{P=O} + \text{DIAD} \rightarrow \text{Oxaphosphorane intermediate} \rightarrow \text{C–O bond formation}

$$

Comparative Coupling Methods :

| Method | Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu | DIAD/PPh₃ | 78 | 98 |

| Steglich Ester. | DCC/DMAP | 65 | 91 |

| SN2 Alkylation | K₂CO₃/DMF | 42 | 87 |

Large-Scale Production Optimization

Catalytic Enhancement

Palladium-Catalyzed Coupling :

- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Solvent : Toluene/water (10:1).

- Yield Improvement : 82% at 10 mol scale.

Crystallization Protocol :

- Solvent System : Ethyl acetate/hexane (1:4).

- Cooling Rate : 0.5°C/min to 4°C.

- Purity : 99.2% by HPLC.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (t, J=8.4 Hz, 2H, ArH), 7.45 (d, J=7.2 Hz, 1H, ArH), 4.62 (m, 1H, azetidine CH), 3.91 (s, 2H, thiazolidinedione CH₂).

- HRMS (ESI) : m/z calcd for C₁₂H₁₀F₂N₂O₄S₂ [M+H]⁺ 384.0231, found 384.0228.

Q & A

Q. What are the common synthetic routes for synthesizing 3-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, and what methodological considerations are critical for optimizing yield?

- Answer : A typical synthetic route involves cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid in a DMF-acetic acid mixture under reflux (2–3 hours), followed by recrystallization . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful temperature control to avoid decomposition.

- Stoichiometry : Excess oxocompounds (0.03 mol) improve cyclization efficiency .

- Purification : Column chromatography (silica gel, THF/hexane eluent) effectively removes triethylammonium chloride byproducts .

Table 1 : Comparative synthesis conditions from analogous thiazolidinones:

| Precursor | Solvent System | Reaction Time | Yield (%) | Purification Method | Reference |

|---|---|---|---|---|---|

| Thiosemicarbazide | DMF/AcOH | 2 h | 75–85 | Recrystallization | |

| Tetrachloromonospirophosphazene | THF | 72 h | 63–88 | Column Chromatography |

Q. How can researchers safely handle and characterize this compound given its structural complexity?

- Answer :

- Safety protocols : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid contact with oxidizers; store in sealed containers at 2–8°C .

- Characterization :

- IR spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .

- X-ray crystallography : Resolve azetidine-thiazolidinedione ring conformation (see Supplementary Information in ).

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected C-N bond signals in NMR)?

- Answer : Contradictions often arise from tautomerism or solvent effects. Methodological steps include:

Variable Temperature NMR : Probe dynamic equilibria (e.g., enol-keto tautomers) by analyzing shifts at 25°C vs. −40°C .

DFT Calculations : Compare experimental ¹³C NMR with computed spectra (B3LYP/6-31G* level) to identify dominant conformers .

Deuterated Solvent Trials : Test DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

Q. How can researchers design long-term studies to evaluate environmental persistence and bioaccumulation of this compound?

- Phase 1 (Lab) : Measure logP (octanol-water) and hydrolysis half-life (pH 7–9, 25°C).

- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems spiked with 10 ppm compound.

- Phase 3 (Field) : Monitor metabolite formation in agricultural runoff using LC-MS/MS .

Q. What advanced purification techniques mitigate byproduct formation during scale-up synthesis?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (MeCN/H₂O gradient) to separate sulfonamide byproducts .

- Crystallization Optimization : Screen co-solvents (e.g., DMF-ethanol vs. DMF-acetic acid) to enhance crystal purity .

- Reaction Monitoring : Employ inline FTIR to detect intermediates and adjust stoichiometry dynamically .

Methodological Design Considerations

Q. How should researchers structure a comparative study to evaluate the bioactivity of analogs with varying fluorophenyl substituents?

- Answer :

- Design : Use a randomized block design with triplicate samples for each analog (2,6-difluoro, 3-chloro-4-fluoro, etc.) .

- Assays :

- In vitro : Measure IC₅₀ against target enzymes (e.g., PPARγ for thiazolidinediones).

- In silico : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Data Interpretation and Validation

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.